![molecular formula C19H18N6O3 B6497214 8-(4-methoxyphenyl)-4-oxo-N-[(pyridin-3-yl)methyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946230-33-7](/img/structure/B6497214.png)
8-(4-methoxyphenyl)-4-oxo-N-[(pyridin-3-yl)methyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
The compound is a heterocyclic compound, which are cyclic compounds with at least two different elements as atoms of ring members . It contains a triazole nucleus, which is present as a central structural component in a number of drug classes .
Synthesis Analysis
Triazole derivatives can be synthesized and studied for their antimicrobial, antioxidant, and antiviral potential . The synthesis of similar compounds often involves the use of ruthenium complexes .Molecular Structure Analysis
The molecular structure of similar compounds often features intermolecular hydrogen bonding . The rotation of pendant groups is necessary to minimize repulsive steric interactions .Chemical Reactions Analysis
The coordination chemistry of similar compounds has been a target of intensive research . Depending on the conditions, different atoms can provide coordination with ruthenium .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using techniques such as NMR spectroscopy .Scientific Research Applications
- F2482-0175 exhibits antibacterial properties, making it a potential candidate for combating multidrug-resistant pathogens. Researchers have explored its effectiveness against various Gram-positive and Gram-negative bacteria .
- Triazole-containing compounds, including F2482-0175, have been investigated as antifungal agents. Commercially available drugs like fluconazole and voriconazole belong to this class .
- Some triazole derivatives, including F2482-0175, have demonstrated anticancer activity. Researchers have explored their effects on cancer cell lines and tumor growth inhibition .
- In-vitro models have been used to evaluate F2482-0175’s neuroprotective and anti-neuroinflammatory properties .
- F2482-0175 exhibits promising antioxidant properties, as demonstrated by its α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation inhibition .
- Organic molecules, including triazole derivatives, have been investigated for their optical properties. These properties are relevant for applications such as optical switching, memory devices, and signal processing .
Antibacterial Activity
Antifungal Potential
Anticancer Properties
Neuroprotective and Anti-Neuroinflammatory Effects
Antioxidant Activity
Optical Properties for Signal Processing
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-(4-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-28-15-6-4-14(5-7-15)24-9-10-25-18(27)16(22-23-19(24)25)17(26)21-12-13-3-2-8-20-11-13/h2-8,11H,9-10,12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKIXJZNRNLUKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
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